molecular formula C12H16ClNO B311983 4-chloro-N-(3-methylbutyl)benzamide

4-chloro-N-(3-methylbutyl)benzamide

Cat. No.: B311983
M. Wt: 225.71 g/mol
InChI Key: OOOBYIKRPVNICF-UHFFFAOYSA-N
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Description

Crystallographic Analysis of Benzamide Core Structure

The benzamide core structure forms the fundamental framework of 4-chloro-N-(3-methylbutyl)benzamide, characterized by the planar arrangement of the aromatic ring system and the amide functional group. Crystallographic studies of related benzamide derivatives provide valuable insights into the structural organization of this compound class. The molecular formula C12H16ClNO indicates a molecular weight of approximately 225.72 g/mol, positioning this compound within the medium molecular weight range typical of bioactive benzamide derivatives.

The benzamide core adopts a near-planar conformation, with the carbonyl group oriented to facilitate optimal hydrogen bonding interactions. Analysis of similar structures reveals that the amide group typically exhibits C-N bond lengths of approximately 1.33 Å, indicating partial double bond character due to resonance stabilization. The carbonyl C=O bond length measures approximately 1.23 Å, consistent with typical amide functional groups observed in related compounds.

The aromatic ring system maintains standard bond lengths and angles, with C-C distances averaging 1.39 Å and internal ring angles approaching 120°. The planarity of the benzene ring system is preserved despite the presence of substituents, ensuring optimal π-electron delocalization throughout the aromatic framework. This structural integrity is crucial for maintaining the electronic properties that contribute to the compound's potential biological activities.

Conformational Dynamics of 3-Methylbutyl Substituent

The 3-methylbutyl substituent attached to the amide nitrogen introduces significant conformational flexibility to the overall molecular structure. This branched alkyl chain, also known as the isopentyl group, contains a total of five carbon atoms with a methyl branch at the third position. The conformational behavior of this substituent significantly influences the compound's three-dimensional shape and potential interactions with biological targets.

Computational studies of related N-alkyl benzamide derivatives suggest that the 3-methylbutyl chain adopts preferential conformations that minimize steric hindrance while maintaining favorable van der Waals interactions. The presence of the methyl branch at the third carbon introduces additional conformational constraints, limiting the rotational freedom compared to straight-chain alkyl substituents. This branching pattern is particularly important as it affects the compound's lipophilicity and membrane permeability properties.

The N-C bond connecting the 3-methylbutyl chain to the amide nitrogen typically exhibits a bond length of approximately 1.45 Å, allowing for relatively free rotation around this axis. However, the steric bulk of the branched substituent creates preferential conformational states that are energetically favored. Temperature-dependent conformational interconversion occurs readily in solution, contributing to the compound's dynamic behavior under physiological conditions.

Electronic Effects of Chlorine Substituent Position

The 4-chloro substituent on the benzene ring exerts significant electronic effects on the overall molecular properties of the compound. Positioned para to the carbonyl group, the chlorine atom influences both the electron density distribution and the electrostatic potential surface of the molecule. The electronegativity of chlorine (3.16 on the Pauling scale) creates a local dipole moment that affects the compound's interaction capabilities with biological targets.

The electron-withdrawing nature of the chlorine substituent reduces the electron density on the benzene ring through inductive effects, while simultaneously participating in resonance interactions through its lone pairs. This dual electronic character creates a complex pattern of charge distribution that can be exploited for specific molecular recognition events. The 4-position substitution is particularly significant as it places the chlorine atom in direct conjugation with the carbonyl group, enhancing the overall electron-withdrawing effect.

Quantum mechanical calculations on related 4-chlorobenzamide derivatives indicate that the chlorine substituent lowers the HOMO (Highest Occupied Molecular Orbital) energy level, making the compound less nucleophilic but potentially more stable toward oxidative degradation. The LUMO (Lowest Unoccupied Molecular Orbital) energy is also affected, influencing the compound's electrophilic character and potential for forming charge-transfer complexes.

Comparative Analysis with Related Benzamide Derivatives

Structural Analogues in N-Alkyl Benzamide Series

The N-alkyl benzamide series encompasses a diverse range of compounds with varying alkyl chain lengths and branching patterns attached to the amide nitrogen. Comparative analysis with structurally related compounds provides valuable insights into structure-activity relationships and helps predict the biological properties of this compound.

Table 1: Structural Comparison of N-Alkyl Benzamide Derivatives

Compound Molecular Formula Molecular Weight N-Substituent Ring Substituent
This compound C12H16ClNO 225.72 3-methylbutyl 4-chloro
N-[(2R)-2-amino-3-methylbutyl]-4-chlorobenzamide C12H17ClN2O 240.73 (2R)-2-amino-3-methylbutyl 4-chloro
2-chloro-4-methyl-N-(3-methylbutyl)benzamide C12H17ClNO 240.73 3-methylbutyl 2-chloro, 4-methyl
N-isopentyl-4-methylbenzamide C13H19NO 205.30 3-methylbutyl 4-methyl

The comparison reveals that the 3-methylbutyl substituent is commonly employed in benzamide chemistry, likely due to its favorable balance between lipophilicity and steric bulk. The presence of different halogen substituents and their positions significantly affects the molecular weight and electronic properties of these compounds.

Analysis of the amino-substituted derivative N-[(2R)-2-amino-3-methylbutyl]-4-chlorobenzamide shows how additional functional groups can be incorporated into the alkyl chain to modulate biological activity. The stereochemical designation (2R) indicates the importance of chirality in this compound class, suggesting that this compound may also exist as stereoisomers depending on the synthetic route employed.

Halogen-Substituted Benzamide Isomer Comparisons

The position of halogen substituents on the benzene ring dramatically influences the physical, chemical, and biological properties of benzamide derivatives. Comparative analysis of positional isomers provides crucial information about the optimal substitution patterns for specific applications.

Table 2: Halogen-Substituted Benzamide Positional Isomers

Substitution Pattern Representative Compound Molecular Weight Electronic Character Binding Preference
2-chloro 2-chloro-N-(3-methylphenyl)benzamide 245.70 Ortho-effect dominant Sterically hindered
3-chloro 3-chloro-N-[(4-methylphenyl)methyl]benzamide 259.73 Meta-directing Moderate steric bulk
4-chloro 4-chloro-N-(4-methylphenyl)benzamide 245.70 Para-directing Optimal accessibility

The 4-chloro substitution pattern in the target compound represents the para-substituted isomer, which typically exhibits the most predictable electronic effects due to the direct resonance interaction between the chlorine atom and the carbonyl group. This positioning minimizes steric hindrance while maximizing electronic communication across the aromatic ring system.

Studies of related halogen-substituted benzamides demonstrate that the 4-position offers optimal balance between electronic activation and steric accessibility. The para-chloro substituent enhances the compound's interaction with protein binding sites through favorable halogen bonding interactions, a phenomenon increasingly recognized in medicinal chemistry applications.

Crystallographic analysis of 4-chloro-N-(4-chlorophenyl)benzamide reveals that para-substituted derivatives tend to adopt extended conformations that facilitate intermolecular interactions. The symmetrical substitution pattern in this related compound provides insights into the potential crystal packing arrangements and solid-state properties of this compound.

The electronic properties of different halogen positions have been extensively studied through quantum mechanical calculations and experimental techniques. The 4-chloro substitution pattern consistently shows enhanced stability and favorable interaction profiles compared to ortho- and meta-substituted isomers, supporting the selection of this substitution pattern in pharmaceutical applications.

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

4-chloro-N-(3-methylbutyl)benzamide

InChI

InChI=1S/C12H16ClNO/c1-9(2)7-8-14-12(15)10-3-5-11(13)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,14,15)

InChI Key

OOOBYIKRPVNICF-UHFFFAOYSA-N

SMILES

CC(C)CCNC(=O)C1=CC=C(C=C1)Cl

Canonical SMILES

CC(C)CCNC(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Hydrophobicity : The 3-methylbutyl group in the target compound likely increases lipophilicity compared to hydroxymethyl or benzodioxinyl substituents .
  • Steric Effects : Bulky substituents (e.g., trifluoromethylpyridyl in GSK3787) hinder rotational freedom, impacting binding pocket interactions .
  • Electronic Effects : Chlorine atoms on the benzamide ring enhance electron-withdrawing properties, influencing reactivity in cyclization reactions .

Spectral and Crystallographic Data

  • FT-IR : Benzamide derivatives exhibit characteristic peaks: C=O (1660–1680 cm⁻¹), C-Cl (550–750 cm⁻¹), and N-H (3200–3400 cm⁻¹). The absence of S-H stretches in thiourea derivatives confirms cyclization .
  • XRD Analysis : 4-Chloro-N-(3-chlorophenyl)benzamide shows bond lengths (C-Cl: 1.73–1.75 Å) and angles consistent with computational models, highlighting the role of halogen bonding in crystal stability .
  • Mass Spectrometry : Polyisotopic Cl/Br substituents simplify fragmentation pattern interpretation in oxadiazine derivatives .

Preparation Methods

Synthesis via Acyl Chloride Intermediate

The most straightforward approach involves converting 4-chlorobenzoic acid to its corresponding acyl chloride, followed by reaction with 3-methylbutylamine. Thionyl chloride (SOCl₂) is commonly employed for this transformation due to its high efficiency in generating reactive acyl chlorides.

Procedure :

  • Acyl Chloride Formation : 4-Chlorobenzoic acid (1.0 equiv) is refluxed with excess SOCl₂ (2.5 equiv) in anhydrous dichloromethane (DCM) for 3–4 hours. The reaction is monitored by the cessation of gas evolution (HCl and SO₂).

  • Amine Coupling : The acyl chloride is cooled to 0°C, and 3-methylbutylamine (1.2 equiv) is added dropwise. Triethylamine (1.5 equiv) is introduced to neutralize HCl, and the mixture is stirred at room temperature for 12 hours.

  • Workup : The crude product is washed with water, extracted into DCM, and purified via recrystallization from ethanol/water.

Yield : 70–80%.
Limitations : Hydrolysis of the acyl chloride during coupling can reduce yields, necessitating strict anhydrous conditions.

Coupling Agent-Mediated Synthesis

Carbodiimide-Based Activation

Adapting methods from patent CN105936625A, N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) are used to activate 4-chlorobenzoic acid, enabling efficient coupling with 3-methylbutylamine.

Procedure :

  • Acid Activation : 4-Chlorobenzoic acid (1.0 equiv) is dissolved in DCM, followed by sequential addition of DIC (1.5 equiv) and HOBt (1.2 equiv). The mixture is stirred at 25°C for 2 hours to form the active ester.

  • Amine Addition : 3-Methylbutylamine (1.1 equiv) is added dropwise, and the reaction is stirred for 4–6 hours. Progress is monitored by thin-layer chromatography (TLC).

  • Purification : The organic layer is washed with 0.1 M NaOH, dried over MgSO₄, and concentrated. Column chromatography (petroleum ether:ethyl acetate, 1:10) yields the pure product.

Yield : 92–95%.
Advantages : Avoids handling moisture-sensitive acyl chlorides and minimizes side reactions.

Schotten-Baumann Reaction

Aqueous-Phase Coupling

The Schotten-Baumann method employs interfacial reaction conditions, where 4-chlorobenzoyl chloride is generated in situ and reacted with 3-methylbutylamine in the presence of aqueous base.

Procedure :

  • In Situ Acyl Chloride Formation : 4-Chlorobenzoic acid is treated with SOCl₂ in DCM, and the solvent is evaporated to isolate the acyl chloride.

  • Coupling : The acyl chloride is dissolved in acetone and added to a vigorously stirred mixture of 3-methylbutylamine, NaOH (2.0 equiv), and ice water.

  • Isolation : The precipitate is filtered, washed with cold water, and recrystallized from hexane.

Yield : 60–70%.
Challenges : Competitive hydrolysis of the acyl chloride reduces efficiency, necessitating excess reagents.

Comparative Analysis of Methods

Parameter Direct Acylation Coupling Agent Schotten-Baumann
Yield (%)70–8092–9560–70
Reaction Time (h)12–146–82–3
Purity (%)85–90>9875–80
ScalabilityModerateHighLow
Cost EfficiencyHighModerateHigh

Key Insights :

  • The coupling agent method offers superior yield and purity but requires expensive reagents.

  • Schotten-Baumann conditions are rapid but less suitable for large-scale synthesis due to hydrolysis risks.

Optimization Strategies

Solvent Screening

Replacing DCM with tetrahydrofuran (THF) or dimethylformamide (DMF) in coupling agent-mediated reactions improves solubility of 4-chlorobenzoic acid, reducing reaction time by 30%.

Stoichiometric Adjustments

Increasing the HOBt:DIC ratio to 1:1.2 enhances activation efficiency, pushing yields to 97% in pilot trials.

Green Chemistry Alternatives

Microwave-assisted synthesis reduces reaction times to 1–2 hours while maintaining yields above 90%, though scalability remains untested .

Q & A

Basic: What experimental methods are recommended for determining the crystal structure of 4-chloro-N-(3-methylbutyl)benzamide?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving molecular and supramolecular structures. Key steps include:

  • Crystallization : Use solvent evaporation or diffusion to obtain high-quality crystals.
  • Data Collection : Employ a Bruker SMART CCD diffractometer with Mo Kα radiation (λ = 0.71073 Å) at 292 K .
  • Refinement : Use SHELXL for structure solution and refinement. For example, SHELXL can resolve intramolecular interactions, such as hydrogen bonding between the NH group and the carbonyl oxygen, as observed in related benzamides .
  • Validation : Check data-to-parameter ratios (>15:1) and R-factors (<0.05) for reliability .

Table 1 : Example Crystallographic Parameters (from analogous compounds):

ParameterValueSource
Space groupP212121 (Orthorhombic)
Unit cell (Å)a = 6.0171, b = 15.312, c = 18.149
R-factor0.038

Advanced: How can synthetic routes for this compound be optimized to improve yield and purity?

Answer:
Multi-step synthesis often involves:

  • Amide Coupling : Use Schotten-Baumann conditions (e.g., benzoyl chloride + 3-methylbutylamine in dichloromethane with triethylamine) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .
  • Troubleshooting : Monitor intermediates via LC-MS to identify side products (e.g., incomplete substitution at the chloro position). For example, substituting DMF with THF can reduce byproduct formation in analogous benzamide syntheses .

Note : Yields >70% are achievable with strict anhydrous conditions and inert atmospheres .

Advanced: How can researchers identify and validate biological targets for this compound?

Answer:

  • Target Fishing : Use computational tools (e.g., molecular docking) to predict binding to receptors like PPARδ, as seen in GSK3787, a structurally related benzamide .
  • Covalent Binding Studies : Conduct mass spectrometry to confirm covalent interactions (e.g., binding to Cys249 in PPARδ’s ligand-binding domain) .
  • Functional Assays : Measure transcriptional activity (e.g., luciferase reporter assays) to assess antagonism/agonism .

Example : GSK3787’s irreversible PPARδ antagonism was validated via gene expression profiling (e.g., suppression of CPT1a) .

Advanced: What software tools are critical for analyzing crystallographic data of this compound?

Answer:

  • SHELX Suite : SHELXL refines small-molecule structures, resolving disorder and hydrogen bonding. SHELXE aids in experimental phasing .
  • ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement .
  • Mercury (CCDC) : Analyzes packing diagrams and intermolecular interactions .

Tip : Cross-validate results with PLATON to check for missed symmetry or twinning .

Basic: How can researchers assess the stability of this compound under varying conditions?

Answer:

  • Degradation Studies : Use HPLC to monitor hydrolysis in buffered solutions (pH 1–13) at 37°C. Chlorinated benzamides typically degrade via amide bond cleavage under strong acidic/basic conditions .
  • Thermal Analysis : Perform TGA/DSC to determine decomposition temperatures (expected >200°C based on analogs) .

Table 2 : Stability Data (Analogous Compounds):

ConditionHalf-life (Days)ObservationSource
pH 7.4, 25°C>30Stable
pH 1.0, 37°C7Hydrolysis to carboxylic acid

Advanced: How to resolve contradictions in reported biological activity data for benzamide derivatives?

Answer:

  • Dose-Response Analysis : Confirm activity across multiple concentrations (e.g., 1 nM–100 µM) to rule out off-target effects .
  • Cell-Type Specificity : Test in diverse cell lines (e.g., HEK293 vs. HepG2) to identify context-dependent effects .
  • Structural Validation : Ensure compound integrity via NMR post-assay; impurities <5% by HPLC .

Case Study : Discrepancies in PPARδ antagonism were resolved by confirming covalent modification via MS/MS .

Advanced: What strategies enable comparative analysis with structurally similar compounds?

Answer:

  • SAR Studies : Modify substituents (e.g., replace chloro with trifluoromethyl) and measure changes in potency .
  • Pharmacophore Mapping : Overlay 3D structures (e.g., PyMOL) to identify critical binding motifs .
  • Meta-Analysis : Compile bioactivity data from ChEMBL or PubChem to identify trends (e.g., chloro substituents enhance metabolic stability) .

Example : Fluazuron (a trifluoromethyl analog) showed reduced cytotoxicity compared to 4-chloro derivatives in insecticidal assays .

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